2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid
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Overview
Description
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid is an organic compound with a complex structure that includes an acetamido group, a benzylsulfanyl group, and a methylhexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Group: This step involves the introduction of the benzylsulfanyl group onto a suitable precursor molecule. This can be achieved through nucleophilic substitution reactions using benzylthiol and an appropriate leaving group.
Introduction of the Acetamido Group: The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Methylhexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylthiol, acetyl chloride, acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Similar structure but with a bromine atom instead of the benzylsulfanyl group.
5-Acetamido-2-hydroxy benzoic acid: Contains a hydroxyl group instead of the benzylsulfanyl group.
Uniqueness
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
67688-64-6 |
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Molecular Formula |
C16H23NO3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid |
InChI |
InChI=1S/C16H23NO3S/c1-12(18)17-14(15(19)20)9-10-16(2,3)21-11-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
MDOSBVCCUJMLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(C)(C)SCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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